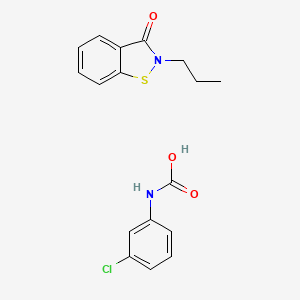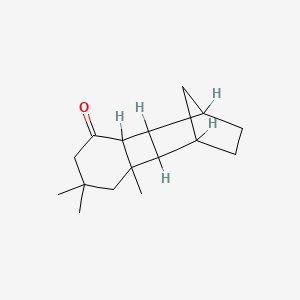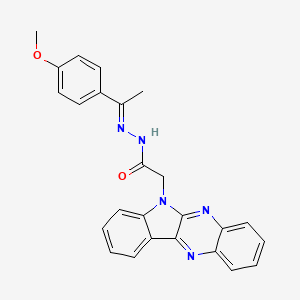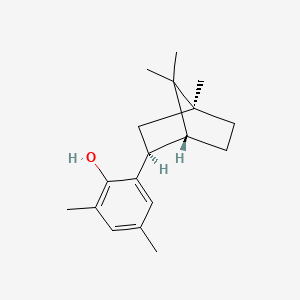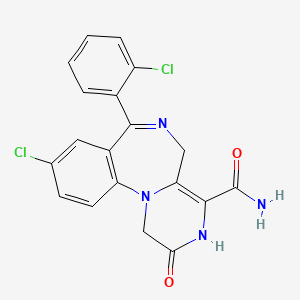
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide, 1,2,3,5-tetrahydro-9-chloro-7-(2-chlorophenyl)-2-oxo- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This compound, with its unique structure, may exhibit distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrazine derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine ring through cyclization of appropriate precursors.
Halogenation: Introduction of chlorine atoms at specific positions using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the carboxamide group through reaction with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur, potentially converting the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or amino groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity as a ligand for certain receptors in the central nervous system. It could be used in studies investigating the mechanisms of action of benzodiazepines and related compounds.
Medicine
In medicine, Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide may have potential as a therapeutic agent for treating neurological disorders. Its pharmacological profile would need to be thoroughly investigated through preclinical and clinical studies.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of this compound would likely involve interaction with neurotransmitter receptors in the brain, such as GABA-A receptors. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Molecular targets and pathways involved would include modulation of ion channels and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Pyrazino(1,2-a)(1,4)benzodiazepine-4-carboxamide stands out due to its specific substitution pattern and unique structural features. These differences may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Propriétés
Numéro CAS |
87216-23-7 |
|---|---|
Formule moléculaire |
C19H14Cl2N4O2 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
9-chloro-7-(2-chlorophenyl)-2-oxo-3,5-dihydro-1H-pyrazino[1,2-a][1,4]benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C19H14Cl2N4O2/c20-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)21)23-8-15-18(19(22)27)24-16(26)9-25(14)15/h1-7H,8-9H2,(H2,22,27)(H,24,26) |
Clé InChI |
UMHPMUNZEUABBC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



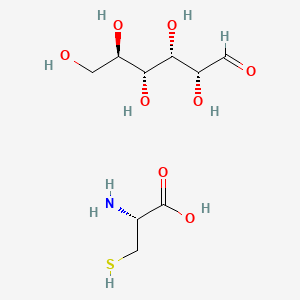

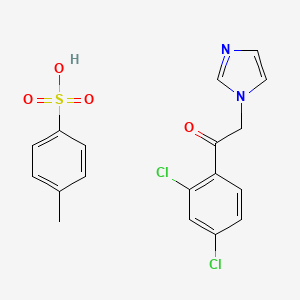

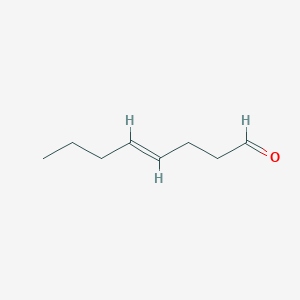
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
